4-(N-Piperidino)-thiosemicarbazide
Overview
Description
4-(N-Piperidino)-thiosemicarbazide is an organic compound that features a piperidine ring attached to a thiosemicarbazide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and thiosemicarbazide functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Piperidino)-thiosemicarbazide typically involves the reaction of piperidine with thiosemicarbazide under controlled conditions. One common method includes the following steps:
Starting Materials: Piperidine and thiosemicarbazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux.
Procedure: Thiosemicarbazide is dissolved in the solvent, and piperidine is added dropwise. The reaction mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(N-Piperidino)-thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiosemicarbazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine or thiosemicarbazide derivatives.
Scientific Research Applications
4-(N-Piperidino)-thiosemicarbazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(N-Piperidino)-thiosemicarbazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The piperidine ring may interact with receptors or enzymes, while the thiosemicarbazide moiety can participate in redox reactions or form coordination complexes.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
Piperidine: Does not contain the thiosemicarbazide moiety, limiting its biological activity.
N-Piperidinyl etonitazene: A structurally similar compound with different pharmacological properties.
Uniqueness
4-(N-Piperidino)-thiosemicarbazide is unique due to the combination of piperidine and thiosemicarbazide functionalities, which confer a wide range of chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(N-Piperidino)-thiosemicarbazide is an organic compound that combines a piperidine ring with a thiosemicarbazide moiety, making it a subject of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound's structure features a piperidine ring attached to a thiosemicarbazide group, which is known for its reactivity and ability to form coordination complexes with metal ions. The synthesis typically involves the reaction of piperidine with thiosemicarbazide in an organic solvent under reflux conditions.
Synthetic Route Overview
- Starting Materials : Piperidine and thiosemicarbazide.
- Solvent : Ethanol or methanol.
- Procedure : Thiosemicarbazide is dissolved in the solvent, followed by the dropwise addition of piperidine and heating to reflux for several hours. The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of thiosemicarbazones containing piperidine display potent inhibitory activity against various bacterial strains.
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from thiosemicarbazides have shown MIC values ranging from 0.5 to over 512 µg/mL against Mycobacterium tuberculosis, with some compounds demonstrating enhanced activity compared to standard treatments like isoniazid (INH) .
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study focusing on piperidine-based thiosemicarbazones reported IC50 values indicating strong inhibition against cancer cell lines, suggesting that structural modifications can enhance their efficacy.
- Cell Lines Tested : HL-60 (human promyelocytic leukemia), HT-29 (human colorectal cancer), and MCF7 (human breast cancer).
- IC50 Values : Some derivatives exhibited IC50 values lower than 100 μM, indicating promising anti-proliferative activity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The inhibition mechanism involves binding to the active site of DHFR, which is crucial for the development of therapeutic agents against diseases like cancer and tuberculosis .
- Metal Ion Coordination : The thiosemicarbazide moiety can form complexes with transition metals, influencing enzymatic reactions and protein functions.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiosemicarbazone derivatives, revealing that compounds containing the piperidine structure had significantly lower MIC values against resistant strains of bacteria compared to traditional antibiotics .
Study 2: Anticancer Properties
Research on piperidinothiosemicarbazone derivatives demonstrated their selective toxicity towards cancer cells while sparing normal cells. The findings highlighted the importance of structural modifications in enhancing anticancer activity .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
Compound Type | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | High | Moderate to High | Effective against M. tuberculosis; inhibits DHFR |
Thiosemicarbazide | Moderate | Low | Lacks piperidine ring; less versatile |
Piperidine | Low | None | Limited biological activity |
Properties
IUPAC Name |
1-amino-3-piperidin-1-ylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4S/c7-8-6(11)9-10-4-2-1-3-5-10/h1-5,7H2,(H2,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIUNSHBFMMYCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=S)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654426 | |
Record name | N-(Piperidin-1-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91469-16-8 | |
Record name | N-(Piperidin-1-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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